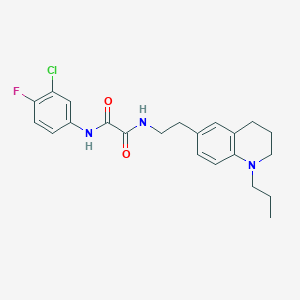

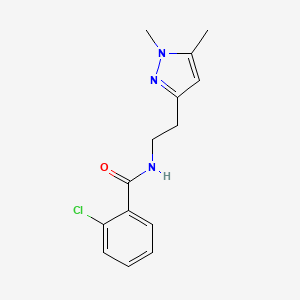

![molecular formula C17H35ClO4Si2 B2675006 (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one CAS No. 1820749-52-7](/img/structure/B2675006.png)

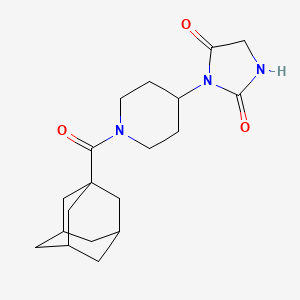

(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyldimethylsilyl (TBDMS or TBS) is a protecting group used in organic synthesis. It is particularly used for the protection of alcohol groups by silylation .

Synthesis Analysis

TBDMS ethers can be prepared from alcohols and tert-butyldimethylsilyl chloride .Molecular Structure Analysis

The TBDMS group has a silicon atom bonded to a tert-butyl group and two methyl groups .Chemical Reactions Analysis

TBDMS ethers can be deprotected back to the alcohol under mildly acidic conditions .Physical And Chemical Properties Analysis

Tert-butyldimethylsilanol, a compound containing the TBDMS group, is a liquid at room temperature with a boiling point of 139 °C and a density of 0.84 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications The use of tert-butyldimethylsilyl protected compounds is prevalent in synthetic organic chemistry due to their stability and reactivity. For example, Wakamatsu et al. (2000) explored the isomerization reaction of olefins using RuClH(CO)(PPh(3))(3), demonstrating the utility of silyl protected enol ethers in achieving high yields of deconjugated compounds. This study underscores the importance of silyl protecting groups in facilitating selective and efficient chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Catalysis and Reaction Mechanisms In the field of catalysis, compounds like "(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one" serve as pivotal intermediates. Yakura et al. (1999) detailed the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates, leading to the synthesis of optically active, highly functionalized cyclopentanes. This research highlights the role of silyl protected compounds in enabling precise control over reaction outcomes (T. Yakura, A. Ueki, T. Kitamura, Kenjiro Tanaka, Masatake Nameki, & M. Ikeda, 1999).

Chemical Stability and Isomerization The stability and isomerization behavior of tert-butyldimethylsilyl protecting groups have been studied in various chemical contexts. Olgivie and Entwistle (1981) investigated the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides, offering insights into how these groups influence the stability and reactivity of nucleosides in solution (Kelvin K. Olgivie & D. Entwistle, 1981).

Advanced Organic Synthesis Further demonstrating the utility of silyl protected intermediates, Lombardo et al. (2006) presented an efficient, high-yield synthesis of D-ribo-phytosphingosine, utilizing microwave-enhanced cross metathesis as a key step. This study exemplifies the role of silyl protected compounds in facilitating the synthesis of biologically relevant molecules (M. Lombardo, M. Capdevila, Filippo Pasi, & C. Trombini, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3/t12-,13?,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLJJTLIRSHWFN-WYAMFQBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35ClO4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

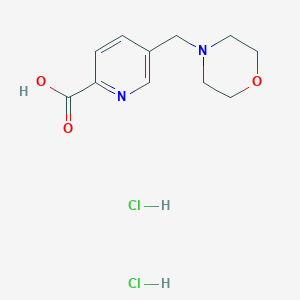

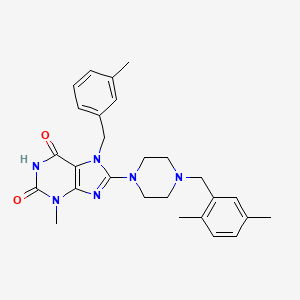

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

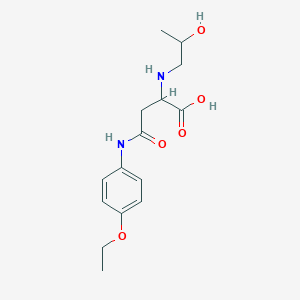

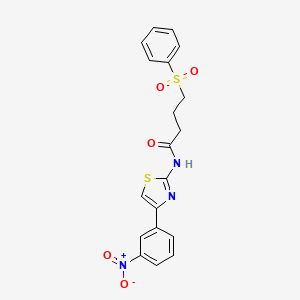

![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)

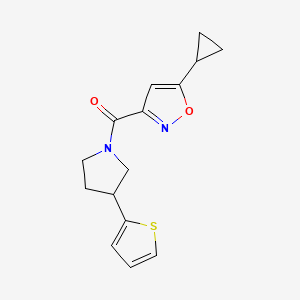

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)